1,3-Dimethoxy-1,3-dimethylurea
Overview
Description
1,3-Dimethoxy-1,3-dimethylurea: is an organic compound with the molecular formula C5H12N2O3 . It is a colorless to almost colorless clear liquid that is soluble in water and various organic solvents. This compound is known for its relatively low toxicity and is used in various chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-1,3-dimethylurea can be synthesized through the reaction of methanol and carbamate in the presence of a basic catalyst. The process involves the condensation of methanol with carbamate to form a protected dimethylurea, which is then deprotonated using a base such as sodium hydroxide or potassium hydroxide to yield the final product .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in facilities equipped to handle the necessary reagents and reaction conditions safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy groups, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3-Dimethoxy-1,3-dimethylurea has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in various biochemical assays and studies due to its reactivity and relatively low toxicity.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of formaldehyde-free easy-care finishing agents for textiles.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-1,3-dimethylurea involves its reactivity with various nucleophiles and electrophiles. The methoxy groups can be readily substituted, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1,3-Dimethylurea: A related compound with similar reactivity but without the methoxy groups.
N,N’-Dimethylurea: Another related compound used in similar applications but with different physical properties.
Uniqueness: 1,3-Dimethoxy-1,3-dimethylurea is unique due to the presence of methoxy groups, which enhance its reactivity and solubility in various solvents. This makes it particularly useful in organic synthesis and industrial applications where such properties are desirable .
Properties
IUPAC Name |
1,3-dimethoxy-1,3-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKNWRSAAAPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N(C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457156 | |
Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123707-26-6 | |
Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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